molecular formula C12H8FI B3191727 1,1'-Biphenyl, 2-fluoro-4-iodo- CAS No. 56985-88-7

1,1'-Biphenyl, 2-fluoro-4-iodo-

Cat. No. B3191727
CAS RN: 56985-88-7
M. Wt: 298.09 g/mol
InChI Key: PPLJMXYTVISZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-Biphenyl, 2-fluoro-4-iodo- is a chemical compound with the molecular formula C12H8FI and a molecular weight of 298.09 g/mol . It is also known by other names, including 2-Fluoro-4-iodobiphenyl and 2-Fluoro-4-iodo-1,1’-biphenyl . The compound’s structure consists of a biphenyl core with fluorine and iodine substituents.


Synthesis Analysis


Molecular Structure Analysis

The molecular structure of 1,1’-Biphenyl, 2-fluoro-4-iodo- comprises a biphenyl ring system with fluorine and iodine atoms attached. The IUPAC Standard InChI representation is: InChI=1S/C12H9F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H . You can view the 2D and 3D structures using appropriate software tools.

Safety and Hazards

As with any chemical compound, safety precautions are essential. Consult Material Safety Data Sheets (MSDS) for detailed safety information1,1’-Biphenyl, 2-fluoro-4-iodo- is likely for research and development purposes only and should not be used for medicinal or household applications .

properties

CAS RN

56985-88-7

Product Name

1,1'-Biphenyl, 2-fluoro-4-iodo-

Molecular Formula

C12H8FI

Molecular Weight

298.09 g/mol

IUPAC Name

2-fluoro-4-iodo-1-phenylbenzene

InChI

InChI=1S/C12H8FI/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

PPLJMXYTVISZLI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)I)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)I)F

Origin of Product

United States

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